molecular formula C10H10N2O B8284486 5-Ethyl-4-(furan-2-yl)-pyrimidine

5-Ethyl-4-(furan-2-yl)-pyrimidine

Cat. No.: B8284486
M. Wt: 174.20 g/mol
InChI Key: ITSHPGCNROKFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-(furan-2-yl)-pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an ethyl group at position 5 and a furan-2-yl moiety at position 3. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-ethyl-4-(furan-2-yl)pyrimidine

InChI

InChI=1S/C10H10N2O/c1-2-8-6-11-7-12-10(8)9-4-3-5-13-9/h3-7H,2H2,1H3

InChI Key

ITSHPGCNROKFNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN=C1C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-Ethyl-4-(furan-2-yl)-pyrimidine, enabling comparative analysis:

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : Features a tetrahydropyrimidine ring (partially saturated) with a methoxymethyl-substituted furan, an ester group, and a methyl substituent .
  • Key Differences: Ring Saturation: The tetrahydropyrimidine core introduces conformational flexibility and reduced aromaticity compared to the fully aromatic pyrimidine in the target compound. The ester and methyl groups at positions 5 and 6 further differentiate its electronic profile.
  • Synthesis : Prepared via a Biginelli-like multicomponent reaction, highlighting the role of acid catalysis in forming the tetrahydropyrimidine scaffold .

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : Similar to the above but lacks the methoxymethyl group on the furan ring .
  • Crystal Structure: Single-crystal X-ray data reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H⋯O), stabilizing the structure . This contrasts with the fully unsaturated pyrimidine in the target compound, which may exhibit stronger π-π stacking interactions.

4,6-Dibromo-3-hydroxypicolinate Esters

  • Structure: Derived from furan-2-yl aminoacetates via bromination-rearrangement reactions .
  • Key Differences :
    • Bromination : The introduction of bromine atoms increases molecular weight and electronegativity, enhancing reactivity in cross-coupling reactions.
    • Functional Groups : The hydroxypicolinate ester moiety diverges significantly from the pyrimidine core, suggesting distinct applications in agrochemical or pharmaceutical synthesis .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Synthetic Route Notable Properties
This compound (Target) Aromatic pyrimidine 5-Ethyl, 4-(furan-2-yl) Not specified in evidence Likely planar structure with strong π-π interactions; moderate polarity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Partially saturated pyrimidine 5-Ethoxycarbonyl, 6-methyl, 4-(methoxymethyl-furan-2-yl) Biginelli reaction Conformational flexibility; high polarity due to ester and methoxymethyl groups
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Partially saturated pyrimidine 5-Ethoxycarbonyl, 6-methyl, 4-(furan-2-yl) Multicomponent condensation Stabilized by intramolecular H-bonding; reduced steric bulk
4,6-Dibromo-3-hydroxypicolinate esters Pyridine derivative Bromine, hydroxypicolinate ester Bromination-rearrangement High reactivity for further functionalization; agrochemical applications

Implications of Structural Differences

  • Aromaticity vs. Saturation : The fully unsaturated pyrimidine core in the target compound likely enhances thermal stability and electronic conjugation compared to saturated analogs .
  • Substituent Effects : The ethyl group in the target compound may confer lipophilicity, favoring membrane permeability in biological systems. In contrast, ester-containing analogs (e.g., ) exhibit higher solubility in aqueous environments.
  • Synthetic Accessibility : The Biginelli reaction is a versatile route for tetrahydropyrimidines, but synthesizing the target compound may require alternative strategies, such as Suzuki coupling for aromatic pyrimidines.

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